molecular formula C14H17NO2S2 B2797366 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 1797640-20-0

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No. B2797366
M. Wt: 295.42
InChI Key: CUBZKEKBBKQWNG-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide, also known as MTMEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTMEA is a synthetic compound that is derived from the thiophene family and is used in scientific research for its unique properties.

Scientific Research Applications

Thiophene Derivatives in Carcinogenic Evaluation

Thiophene analogs of known carcinogens have been synthesized and evaluated for potential carcinogenicity. For instance, compounds like 5-p-acetamidophenyl-2-thiophenamine and N-(5-phenylthiophen-2-yl)acetamide were tested using the Salmonella reverse-mutation assay and the cell-transformation assay, indicating potential carcinogenicity but casting doubt on their capability to elicit tumors in vivo due to their overall chemical and biological behavior (Ashby et al., 1978).

Pharmacokinetics and Pharmacodynamics

The study of acetamide, formamide, and their derivatives has continued to be relevant in toxicology. This includes understanding the biological consequences of exposure to these chemicals, which are of commercial importance and affect the biology of the material and its usage or proposed usage. Such research is critical for evaluating the toxic effects and ensuring safety in pharmaceutical applications (Kennedy, 2001).

Novel Analgesic Therapies

Oliceridine, a novel mu-opioid receptor agonist with selective activation of specific signaling pathways, represents a class of compounds with structural elements common to thiophene derivatives, providing analgesic benefits while limiting related adverse effects. This research avenue demonstrates the potential of structurally innovative compounds in developing new analgesic therapies with improved safety profiles (Urits et al., 2019).

Environmental Impact and Degradation

Thiophene derivatives also play a role in environmental science, particularly in the study of biodegradation processes and the impact of pharmaceutical micropollutants. Research into the degradation pathways and biotoxicity of compounds like acetaminophen, which can have thiophene analogs, helps in understanding how these substances and their derivatives behave in various environmental compartments, informing removal strategies and assessing ecological risks (Qutob et al., 2022).

properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S2/c1-10-3-4-13(19-10)12(17-2)8-15-14(16)7-11-5-6-18-9-11/h3-6,9,12H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBZKEKBBKQWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)CC2=CSC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide

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